1-Methyl-2-oxoindoline-7-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-methyl-2-oxo-3H-indole-7-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-11-8(12)5-6-3-2-4-7(9(6)11)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
DVWOMELKYITYJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Methyl 2 Oxoindoline 7 Carboxylic Acid and Its Analogues
De Novo Synthesis Approaches to the 1-Methyl-2-oxoindoline Core
De novo strategies for constructing the 1-methyl-2-oxoindoline-7-carboxylic acid framework rely on the sequential assembly of the molecule, ensuring the correct placement of each substituent. This typically involves forming the five-membered nitrogen-containing ring fused to a benzene (B151609) ring, followed by or concurrent with the introduction of the methyl and carboxylic acid groups.
Cyclization Reactions for Formation of the Indoline (B122111) Ring System
The creation of the foundational 2-oxoindoline (oxindole) ring system is a critical step. A common and effective method involves the reductive cyclization of a 2-nitrophenylacetic acid derivative. In a related synthesis of methyl 2-oxoindoline-6-carboxylate, a similar strategy is employed where a substituted nitrophenyl compound is subjected to catalytic hydrogenation. This process simultaneously reduces the nitro group to an amine, which then undergoes an intramolecular condensation to form the lactam of the oxindole (B195798) ring.
For the synthesis of a C7-carboxylated analogue, a plausible starting material would be a derivative of 2-nitro-3-carboxyphenylacetic acid. The general principle of this cyclization is outlined in the table below.
| Starting Material Type | Reagents and Conditions | Product |
| 2-Nitrophenylacetic acid derivative | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2-Oxoindoline |
| Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | Acetic acid, Hydrose, Water, Heat | Methyl 2-oxoindoline-6-carboxylate tdcommons.org |
Regioselective Introduction of the N1-Methyl Group
The introduction of a methyl group at the N1 position of the oxindole ring must be performed with high regioselectivity to avoid competing alkylation at other positions, such as the C3 position. For substrates that already possess the oxindole core, direct N-methylation can be achieved using a suitable methylating agent in the presence of a base. The basic conditions deprotonate the nitrogen atom, forming an amide anion that readily attacks the methylating agent.
Common reagents for this transformation include methyl iodide or dimethyl sulfate, with bases such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The choice of base and solvent is crucial to ensure efficient and selective N-methylation.
| Substrate | Methylating Agent | Base | Solvent | Product |
| 2-Oxoindoline-7-carboxylic acid ester | Methyl Iodide | Sodium Hydride | DMF | Methyl 1-methyl-2-oxoindoline-7-carboxylate |
| Indoles/N,H-heteroaromatics | Methyl trifluoroacetate | t-BuOK | DMF | N-methylated products researchgate.net |
Strategies for Carboxylic Acid Functionalization at the C7-Position
Introducing a carboxylic acid group at the C7 position of the oxindole ring is a significant challenge due to the inherent reactivity of the aromatic ring, which typically favors substitution at other positions. One potential strategy involves the synthesis of a precursor molecule that already contains a functional group at the desired position, which can later be converted to a carboxylic acid.
An alternative approach is the direct carboxylation of the C7-position of a pre-formed 1-methyl-2-oxoindoline. This could potentially be achieved through directed ortho-metalation, where a directing group on the nitrogen or another part of the molecule guides a strong base to deprotonate the C7-position, followed by quenching with carbon dioxide. However, this method requires careful selection of the directing group and reaction conditions to achieve the desired regioselectivity.
Derivatization from Precursor Oxoindoline Compounds
An alternative to de novo synthesis is the modification of readily available oxoindoline or isatin (B1672199) precursors. This approach can be more efficient if the starting materials are commercially available or easily synthesized.
Transformations Involving Isatin and Related Derivatives
Isatins (1H-indole-2,3-diones) are versatile precursors for the synthesis of a wide range of oxindole derivatives. The conversion of an isatin to an oxindole typically involves the reduction of the C3-keto group. For the synthesis of this compound, a potential starting material would be 1-methylisatin-7-carboxylic acid or a corresponding ester.
The synthesis of 7-carboxy isatoic anhydride has been reported, which could serve as a precursor to 7-carboxyisatin ursinus.edu. Once the appropriately substituted isatin is obtained, the C3-carbonyl can be selectively reduced.
| Precursor | Key Transformation | Product |
| 1-Methylisatin-7-carboxylic acid | Selective reduction of C3-carbonyl | This compound |
| Isatin | Reaction with carbonyl compound and base (Pfitzinger reaction) | Quinoline-4-carboxylic acids |
Selective Alkylation and Acylation Methods at the N1-Position
As mentioned in the de novo section, the N1-position of the oxindole ring can be selectively alkylated. This transformation can be applied to a pre-existing 2-oxoindoline-7-carboxylic acid or its ester. The presence of the carboxylic acid or ester group at C7 can influence the reactivity of the N-H bond, potentially requiring optimization of the reaction conditions.
Selective acylation at the N1-position can also be achieved using acylating agents such as acetyl chloride in the presence of a base. This can be a useful strategy for introducing other functional groups or as a protecting group strategy during multi-step syntheses.
Carboxylic Acid Group Introduction and Chemical Modifications
The introduction of a carboxylic acid moiety at the C7 position of the oxoindoline core is a crucial step in the synthesis of the target compound and its derivatives. This functional group serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse range of analogues with varied biological activities and material properties.
One common strategy for introducing the carboxylic acid group involves the synthesis of a precursor molecule, such as methyl 2-oxoindoline-7-carboxylate. This can then be hydrolyzed to the corresponding carboxylic acid. The synthesis of such precursors can be achieved through various multi-step sequences starting from readily available materials.
Once the 2-oxoindoline-7-carboxylic acid scaffold is in hand, several chemical modifications can be performed on the carboxylic acid group. These transformations are essential for creating libraries of compounds for structure-activity relationship (SAR) studies. Common modifications include:
Esterification: The carboxylic acid can be converted to its corresponding esters by reacting with various alcohols under acidic conditions, a process known as Fischer esterification. This allows for the modulation of properties such as solubility and bioavailability.
Amidation: The formation of amides from the carboxylic acid is another key modification. This is typically achieved by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and an additive like 1-hydroxybenzotriazole (HOBt), followed by reaction with a primary or secondary amine nih.gov. This reaction is fundamental in the synthesis of many biologically active molecules.
Reduction: The carboxylic acid group can be reduced to a primary alcohol, which can then be further functionalized.
Furthermore, the nitrogen at the 1-position of the oxoindoline ring can be alkylated, for instance, through N-methylation, to yield the target compound, this compound.
A summary of potential chemical modifications of 2-oxoindoline-7-carboxylic acid is presented in the interactive table below.
| Modification | Reagents and Conditions | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) |
| Amidation | Amine, Coupling Agents (e.g., EDC, HOBt, DMAP) | Amide (-CONHR) |
| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |
| N-Methylation | Methylating Agent (e.g., Methyl iodide), Base | N-Methylated Lactam |
Advanced Synthetic Techniques and Green Chemistry Methodologies
Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally friendly methods. These advanced techniques are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of oxindole derivatives has been shown to be highly effective. For instance, the condensation reactions and cyclization steps involved in the formation of the oxindole core can be significantly expedited under microwave conditions. This technology is particularly beneficial for reactions that are sluggish at ambient temperatures. While specific microwave-assisted synthesis of this compound is not extensively documented, the successful application of MAOS in the synthesis of various substituted indoles and oxindoles suggests its high potential for this target molecule.
The development of novel catalyst systems has revolutionized the synthesis of oxindoles, offering high efficiency and selectivity. Various transition metal catalysts, as well as organocatalysts, have been successfully employed.
Transition Metal Catalysis:
Palladium: Palladium-catalyzed reactions are widely used for the construction of the oxindole scaffold. These include intramolecular C-H functionalization and amide α-arylation reactions berkeley.edursc.orgoup.comacs.orgrsc.org. For example, catalysts comprising Pd(OAc)₂ and sterically hindered N-heterocyclic carbene ligands have shown high activity in the synthesis of α,α-disubstituted oxindoles berkeley.edu.
Rhodium: Rhodium catalysts have also been utilized in the synthesis of oxindole derivatives, often enabling unique transformations ias.ac.inresearchgate.netacs.orgnih.gov.
Copper: Copper-catalyzed methods provide a cost-effective alternative for the synthesis of oxindoles, often proceeding through C-H activation pathways acs.orgnih.govorganic-chemistry.orgacs.orgthieme-connect.com.
The table below summarizes some of the key transition metal catalyst systems used in oxindole synthesis.
| Metal Catalyst | Type of Reaction | Key Features |
| Palladium (Pd) | C-H Activation, Amide α-Arylation | High efficiency, good functional group tolerance |
| Rhodium (Rh) | C-H Activation, Cyclization | Unique reactivity, access to diverse structures |
| Copper (Cu) | C-H Activation | Cost-effective, environmentally benign |
| Iridium (Ir) | C-H Carbenoid Functionalization | Synthesis from acetanilides |
Organocatalysis:
In addition to metal-based catalysts, organocatalysis has gained significant attention as a green and sustainable approach. Organocatalysts, which are small organic molecules, can promote a wide range of transformations with high enantioselectivity. In the context of oxindole synthesis, organocatalysts have been employed in asymmetric aldol reactions and other bond-forming reactions to create chiral oxindole derivatives rsc.orgnih.gov.
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. For the synthesis of oxoindoline carboxylic acids, several environmentally conscious strategies have been explored.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water is a key aspect of green chemistry. The synthesis of oxindole derivatives in water has been reported to proceed in excellent yields without the need for a catalyst in some cases berkeley.eduoup.com.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification processes. Solvent-free synthesis of oxindole derivatives, often in combination with microwave irradiation, has been successfully demonstrated nih.gov.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Catalytic reactions, in particular, contribute to high atom economy by minimizing the use of stoichiometric reagents.
The development of these green synthetic methodologies is crucial for the sustainable production of this compound and its analogues for various applications.
Advanced Spectroscopic and Structural Characterization of 1 Methyl 2 Oxoindoline 7 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of 1-Methyl-2-oxoindoline-7-carboxylic acid provides critical information about the number, environment, and connectivity of protons. The spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the five-membered ring, the N-methyl protons, and the acidic proton of the carboxylic acid.
The aromatic region would typically display three signals corresponding to the protons on the benzene (B151609) ring. These protons (H-4, H-5, and H-6) would appear as coupled multiplets, likely in the range of δ 7.0-8.0 ppm. The specific splitting patterns (doublets, triplets, or doublet of doublets) and coupling constants (J-values) would confirm their ortho and meta relationships.
The methylene protons at the C-3 position are adjacent to a carbonyl group and are expected to resonate as a singlet around δ 3.6 ppm. The N-methyl protons, being attached to a nitrogen atom within the lactam ring, would also produce a singlet, typically found further upfield around δ 3.2 ppm. The most downfield signal is anticipated for the carboxylic acid proton (-COOH), which is often broad and appears at δ 10-13 ppm due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | ~7.8 | d or dd |
| H-6 | ~7.5 | d or dd |
| H-5 | ~7.1 | t |
| H-3 (CH₂) | ~3.6 | s |
| N-CH₃ | ~3.2 | s |
d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br s = broad singlet. Data is predicted based on typical values for similar structural motifs.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected. The DEPT-135 experiment is instrumental in distinguishing between CH, CH₂, and CH₃ carbons.
Two carbonyl carbons are present: the lactam (amide) carbonyl (C-2) and the carboxylic acid carbonyl. These are quaternary carbons and typically resonate far downfield, with the lactam carbonyl expected around δ 175-180 ppm and the carboxylic acid carbonyl around δ 165-170 ppm. The aromatic ring would show six distinct signals, four for the quaternary carbons (C-3a, C-7, C-7a) and the carbon attached to the carboxyl group, and three for the protonated carbons (C-4, C-5, C-6), generally in the δ 110-150 ppm range. The methylene carbon (C-3) would appear around δ 35-40 ppm, while the N-methyl carbon (N-CH₃) would be the most upfield signal, typically around δ 25-30 ppm.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|
| C-2 (C=O, lactam) | ~178 | Quaternary |
| COOH (C=O, acid) | ~168 | Quaternary |
| C-7a | ~145 | Quaternary |
| C-3a | ~135 | Quaternary |
| C-4 | ~130 | CH |
| C-6 | ~125 | CH |
| C-7 | ~122 | Quaternary |
| C-5 | ~120 | CH |
| C-3 (CH₂) | ~36 | CH₂ |
Data is predicted based on typical values for similar structural motifs.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would confirm the assignments for the (C-4, H-4), (C-5, H-5), (C-6, H-6), (C-3, H-3), and (N-CH₃, N-CH₃) pairs.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the N-CH₃ protons to the C-2 and C-7a carbons, and the H-3 methylene protons to the C-2, C-3a, and C-4 carbons. These correlations are vital for piecing together the fused ring system.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons (H-4 with H-5, H-5 with H-6).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected correlation would be between the N-CH₃ protons and the H-3 methylene protons, confirming their spatial proximity.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.
A very broad absorption band is anticipated in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the lactam carbonyl group around 1680-1700 cm⁻¹ and another for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=O Stretch (Lactam) | 1680-1700 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |
Data is predicted based on typical values for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₉NO₃), the calculated molecular weight is approximately 191.19 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would confirm this exact mass.
The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses. A primary fragmentation could be the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of a hydroxyl radical (-OH, 17 Da). Another common fragmentation pathway for N-methylated compounds involves the loss of the methyl group (-CH₃, 15 Da) or cleavage of the lactam ring.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Identity |
|---|---|
| 191 | [M]⁺ (Molecular Ion) |
| 174 | [M - OH]⁺ |
| 146 | [M - COOH]⁺ |
| 163 | [M - CO]⁺ or [M - C₂H₄]⁺ |
m/z values are predicted based on the molecular structure and common fragmentation pathways.
X-ray Crystallography for Solid-State Structural Determination and Conformation
While specific experimental data is not publicly available, X-ray crystallography would provide the definitive solid-state structure of this compound. This technique would precisely measure bond lengths, bond angles, and torsional angles.
It is expected that the indoline (B122111) ring system would be nearly planar. A key feature in the crystal lattice would likely be intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers. This dimerization is a common structural motif for carboxylic acids in the solid state. The analysis would also reveal the packing arrangement of the molecules in the unit cell and other potential non-covalent interactions, such as π-stacking of the aromatic rings.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative data on the elemental composition of a substance. This analysis is crucial for validating the empirical formula derived from theoretical calculations and spectroscopic data. For this compound, the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) is essential to confirm its proposed molecular formula of C₁₀H₉NO₃.
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. The molecular weight of this compound is 191.19 g/mol . The expected percentages for carbon, hydrogen, and nitrogen are derived as follows:
Carbon (C): (10 * 12.011 g/mol ) / 191.19 g/mol * 100% = 62.82%
Hydrogen (H): (9 * 1.008 g/mol ) / 191.19 g/mol * 100% = 4.75%
Nitrogen (N): (1 * 14.007 g/mol ) / 191.19 g/mol * 100% = 7.32%
In a typical experimental procedure, a sample of the synthesized this compound would be subjected to combustion analysis. The results from this analysis would then be compared against the calculated theoretical values. A close correlation between the experimental and theoretical percentages, generally within a ±0.4% margin, is considered a strong validation of the compound's empirical and, by extension, molecular formula.
The following interactive table summarizes the theoretical elemental composition of this compound. This data serves as the benchmark for the empirical validation of the compound's synthesis and purity.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 62.82 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.75 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.32 |
| Oxygen | O | 15.999 | 3 | 47.997 | 25.11 |
| Total | 191.19 | 100.00 |
This foundational data is critical for confirming the identity and stoichiometry of this compound, underpinning further spectroscopic and structural elucidation.
Chemical Reactivity and Transformation Pathways of 1 Methyl 2 Oxoindoline 7 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylative reactions.
Esterification of 1-methyl-2-oxoindoline-7-carboxylic acid is a common transformation that converts the carboxylic acid into an ester. This is typically achieved through the Fischer esterification reaction, which involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is often facilitated by using the alcohol as the solvent to drive the reaction toward the product and by removing the water that is formed. masterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com
Alternative methods for esterification include reaction with alkyl halides under basic conditions. The carboxylic acid is first deprotonated with a base, such as sodium hydroxide, to form a carboxylate salt. This carboxylate then acts as a nucleophile in an SN2 reaction with a primary alkyl halide to form the ester. youtube.com
| Reaction Type | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Methyl or Ethyl 1-methyl-2-oxoindoline-7-carboxylate | masterorganicchemistry.commasterorganicchemistry.com |
| Alkylation of Carboxylate | 1. Base (e.g., NaOH) 2. Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Methyl or Ethyl 1-methyl-2-oxoindoline-7-carboxylate | youtube.com |
The carboxylic acid moiety can be converted into an amide through reaction with an amine. This transformation is fundamental in organic synthesis, particularly in the construction of peptide bonds. uantwerpen.be Direct reaction between a carboxylic acid and an amine is generally not feasible and requires the activation of the carboxylic acid. researchgate.net This is typically accomplished using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. uantwerpen.be
Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), as well as uronium and phosphonium (B103445) salts such as HBTU and PyBOP. uantwerpen.beresearchgate.net The activated carboxylic acid species, such as an O-acylisourea or an active ester, is then susceptible to nucleophilic attack by the amine to form the amide bond. uantwerpen.be These reactions are typically performed in aprotic solvents at room temperature. uantwerpen.be The synthesis of amides and peptides is a cornerstone of medicinal chemistry, allowing for the incorporation of the this compound scaffold into larger, more complex molecules. researchgate.net
| Coupling Reagent Class | Example Reagents | General Conditions | Product Type | Reference |
|---|---|---|---|---|
| Carbodiimides | DIC, DCC | Amine, Aprotic Solvent (e.g., DCM, DMF), Room Temperature | Amide / Peptide | researchgate.net |
| Uronium / Phosphonium Salts | HATU, HBTU, PyBOP | Amine, Base (e.g., DIPEA), Aprotic Solvent (e.g., DMF) | Amide / Peptide | uantwerpen.beacs.org |
Decarboxylative reactions involve the removal of the carboxylic acid group, typically with the loss of carbon dioxide, to form a carbon-centered radical or carbanion intermediate. princeton.edu Modern synthetic methods, particularly those employing photoredox catalysis, have enabled a wide range of decarboxylative functionalizations under mild conditions. sioc.ac.cnorganic-chemistry.org
In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize the carboxylate (formed by deprotonation of the carboxylic acid) via a single-electron transfer. princeton.edu The resulting carboxyl radical rapidly extrudes CO₂ to generate an aryl radical at the C7 position of the oxoindoline ring. princeton.edu This highly reactive intermediate can then participate in various bond-forming reactions, such as cross-couplings, to introduce new substituents at this position. princeton.edu
Another transformation is decarboxylative oxygenation, where the radical intermediate is trapped by molecular oxygen. princeton.eduosti.gov This process can lead to the formation of carbonyl compounds, effectively converting the carboxylic acid to a ketone or aldehyde after subsequent steps. princeton.eduosti.gov These methods provide a powerful strategy for C-C and C-heteroatom bond formation, using the carboxylic acid as a traceless activating group. organic-chemistry.org
Reactions Involving the Oxoindoline Ring System
The oxoindoline ring is an electron-rich aromatic system, making it amenable to electrophilic substitution, while the C3 position adjacent to the carbonyl group exhibits its own unique reactivity.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. lumenlearning.com The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a benzenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step, which disrupts the aromatic system, is typically the rate-determining step. masterorganicchemistry.com
In the case of this compound, the benzene ring is substituted with both activating and deactivating groups. The fused pyrrolidone ring, specifically the nitrogen atom, acts as an electron-donating group, activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group of the lactam and the carboxylic acid at C7 are electron-withdrawing groups, which deactivate the ring. The interplay of these electronic effects will determine the regioselectivity of substitution reactions like nitration, halogenation, and sulfonation. libretexts.orgmasterorganicchemistry.com Strong electrophiles, often generated with the help of a Lewis or Brønsted acid catalyst, are required to achieve these transformations. lumenlearning.commasterorganicchemistry.com
| Reaction | Typical Reagents | Electrophile (E+) | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | lumenlearning.comlibretexts.org |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ (activated by Lewis acid) | lumenlearning.com |
| Sulfonation | Fuming H₂SO₄ or SO₃ | SO₃ | lumenlearning.com |
The C3 position of the oxoindoline ring is doubly activated by the adjacent carbonyl group and the aromatic system. This position is a key site for functionalization. The protons at C3 are acidic and can be removed by a base to generate an enolate, which can then react with various electrophiles.
Furthermore, the oxindole (B195798) scaffold can be a versatile platform for C-H functionalization reactions. For instance, rhodium-catalyzed reactions involving metallocarbenes can lead to the introduction of new substituents at the C2 or C3 positions, sometimes involving a translocation of a directing group. nih.gov Additionally, the C3 position can be functionalized to create spirocyclic systems. For example, the C3-position of spiroaziridine oxindoles can undergo nucleophilic attack to introduce groups like azides, which can then be converted into other functionalities such as amines or triazoles. acs.org These transformations highlight the synthetic utility of the C3-position for constructing complex molecular architectures. acs.org
Reactions at the N1-Position beyond Alkylation
The N1-position of this compound is substituted with a methyl group, precluding further direct N-alkylation. However, reactions involving this N1-substituent are primarily focused on its removal through oxidative N-demethylation. This transformation is significant as it provides a pathway to the corresponding N-H oxindole, a valuable intermediate for further functionalization.
Oxidative N-demethylation typically proceeds via the formation of an N-oxide intermediate, which can subsequently break down to yield the secondary amine and formaldehyde. nih.gov This process can be catalyzed by various systems, including metalloenzymes like cytochrome P-450 and synthetic catalysts. researchgate.netresearchgate.net For instance, non-heme manganese complexes have been shown to catalyze the oxidative demethylation of N,N-dimethylanilines using oxidants like tert-butyl hydroperoxide (TBHP) or meta-chloroperoxybenzoic acid (mCPBA). mdpi.com Similarly, ferrocene (B1249389) has been employed as an efficient catalyst for the N-demethylation of N-methyl alkaloids under Polonovski-type conditions. researchgate.net These methods highlight potential routes for converting this compound to 2-oxoindoline-7-carboxylic acid.
The reaction can be influenced by the choice of catalyst and oxidant, which affects reaction efficiency and selectivity. The general pathway involves oxidation of the tertiary amine to an N-oxide or a radical cation, followed by elimination or hydrolysis to yield the demethylated product. nih.govmdpi.com
| Catalytic System | Typical Oxidant | Key Transformation | Applicable Substrate Class |
|---|---|---|---|
| Cytochrome P-450 | O₂, NADPH / H₂O₂ | N-Demethylation, N-Oxidation | Tertiary Amines, N-Methyl Amides |
| Manganese Complexes (e.g., [(IndH)MnIICl₂]) | TBHP, mCPBA, PAA | Oxidative N-Demethylation | N,N-Dimethylanilines |
| Ferrocene | mCPBA | N-Demethylation | N-Methyl Alkaloids |
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Key pathways include transformations at the C7-carboxylic acid group and reactions involving the N1-methyl substituent.
Detailed Elucidation of Reaction Mechanisms
Nucleophilic Acyl Substitution at the C7-Carboxylic Acid: The carboxylic acid group is a primary site for functionalization via nucleophilic acyl substitution. A classic example is the Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions. openstax.org The mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl Oxygen: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. openstax.org
Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.org
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Mechanism of Oxidative N-Demethylation: The oxidative removal of the N-methyl group is proposed to proceed through a radical-based mechanism, particularly in metal-catalyzed systems. mdpi.com
Single-Electron Transfer (SET): The reaction often initiates with a single-electron transfer from the nitrogen atom of the N-methyl group to a high-valent metal-oxo species, forming an aminium radical cation. mdpi.com
Deprotonation: A base abstracts a proton from the methyl group of the radical cation, generating a neutral α-amino radical.
Second Oxidation: The α-amino radical is further oxidized to form a highly electrophilic iminium ion.
Hydrolysis: The iminium ion is subsequently hydrolyzed by water to yield the demethylated oxindole and formaldehyde.
Catalytic Roles and Reaction Optimization Principles
Catalysis is fundamental to achieving efficient and selective transformations of this compound. The principles of catalyst selection and reaction optimization vary depending on the desired reaction pathway.
For transformations of the carboxylic acid group , such as amidation, direct coupling with amines is often inefficient. Catalytic approaches can overcome this limitation. For example, cooperative catalysis using a nucleophilic base like DABCO and a Lewis acidic metal oxide like Fe₃O₄ has been shown to facilitate the N-methyl amidation of various carboxylic acids. nih.gov Optimization of such a system involves tuning catalyst and additive loading, temperature, and reaction time to achieve high yields. nih.gov
In palladium-catalyzed cross-coupling reactions , which could potentially functionalize the aryl core of the molecule, the choice of catalyst components is critical. The reaction outcome is governed by the interplay between the palladium precursor, the ligand, the base, and the solvent. mit.edu For instance, bulky, electron-rich phosphine (B1218219) ligands like tBuBrettPhos are often effective in C-N bond-forming reactions. mit.edu Reaction optimization is an empirical process of screening these parameters to maximize yield and selectivity while minimizing side reactions. acs.org
For oxidative N-demethylation , the catalyst's role is to facilitate the initial oxidation of the nitrogen atom. The efficiency of manganese catalysts, for example, is highly dependent on the oxidant used, with reactivity patterns influenced by the electronic properties of substituents on the aromatic ring. mdpi.com Optimization involves selecting the appropriate metal catalyst and oxidant combination and controlling the reaction atmosphere (e.g., argon vs. air) to manage potential side reactions. mdpi.com
| Reaction Type | Catalyst/Reagent Class | Role of Catalyst/Reagent | Key Optimization Parameters |
|---|---|---|---|
| Fischer Esterification | Strong Brønsted Acids (e.g., H₂SO₄) | Activates carbonyl group by protonation. | Catalyst concentration, temperature, removal of water. |
| Amidation | Cooperative Catalysts (e.g., DABCO/Fe₃O₄) | Activates both carboxylic acid and amine coupling partner. | Catalyst loading, solvent, temperature. |
| Palladium-Catalyzed Cross-Coupling | Pd(0) complexes with phosphine ligands | Facilitates oxidative addition and reductive elimination cycles. | Choice of ligand, base, solvent, temperature, catalyst precursor. |
| Oxidative N-Demethylation | Transition Metal Complexes (e.g., Mn, Fe) | Mediates single-electron transfer to initiate oxidation. | Choice of metal catalyst, oxidant, reaction atmosphere. |
Computational and Theoretical Investigations of 1 Methyl 2 Oxoindoline 7 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 1-Methyl-2-oxoindoline-7-carboxylic acid. acs.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
Furthermore, quantum chemical methods can generate electrostatic potential (ESP) maps, which illustrate the charge distribution across the molecule. mongoliajol.info These maps are crucial for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to various chemical reactions. For this compound, the ESP map would likely highlight the electronegative oxygen atoms of the carboxyl and carbonyl groups as regions of high electron density.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule. |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. The rotation around single bonds, such as the one connecting the carboxylic acid group to the indoline (B122111) ring, can lead to different conformers. researchgate.net
In a related compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, crystallographic studies have revealed the presence of two distinct conformers within the unit cell, one with the carboxylic acid substituent in a pseudo-equatorial position and the other in a pseudo-axial position. mdpi.com Similarly, for this compound, computational methods can predict the relative energies of different conformers, helping to identify the most stable, or ground-state, conformation.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can explore the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological target. nih.gov These simulations can reveal how the molecule flexes, vibrates, and changes its shape, which is crucial for understanding its interactions with other molecules.
In Silico Predictions of Molecular Interactions and Structure-Based Design
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. qeios.com
The process involves placing the ligand (this compound) in various positions and orientations within the protein's binding site and calculating a "docking score" for each pose. nih.gov This score is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For instance, derivatives of 2-oxoindoline have been investigated as potential inhibitors of various enzymes through molecular docking studies. researchgate.net
| Parameter | Value | Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Lys120, Tyr210, Ser214 |
| Hydrogen Bonds | 3 | |
| Hydrophobic Interactions | 5 |
Pharmacophore modeling is another important tool in drug design. researchgate.net A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to have a specific biological activity. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.
For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would highlight the key chemical features responsible for its potential biological effects. nih.gov For example, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic ring system provides a hydrophobic scaffold. This pharmacophore model can then be used to search large chemical databases for other molecules that fit the model, potentially identifying new compounds with similar or improved activity. It can also guide the design of new derivatives of this compound with enhanced properties. researchgate.net
Prediction of Spectroscopic Parameters for Characterization Support
Computational methods can predict various spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, quantum chemical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. acs.org
The predicted IR spectrum can show the vibrational frequencies corresponding to different functional groups in the molecule, such as the C=O stretching of the carbonyl and carboxylic acid groups, and the N-H or C-H stretching vibrations. These predicted frequencies can be compared with experimental IR spectra to confirm the molecule's structure.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data. mdpi.com This is particularly useful for assigning the signals in the experimental NMR spectrum to specific atoms in the molecule, which can be challenging for complex structures. The accuracy of these predictions has improved significantly with the development of more advanced computational methods and basis sets.
Biological Relevance and Mechanistic Explorations of 1 Methyl 2 Oxoindoline 7 Carboxylic Acid Derivatives in Vitro and Preclinical Studies
In Vitro Enzyme Inhibition and Modulation Studies
Derivatives of indoline-2-carboxylic acid and indole-2-carboxylic acid have demonstrated potent inhibitory activity against several key enzymes in vitro. These studies highlight the potential of this structural class to serve as a foundation for developing targeted therapeutic agents.
One area of investigation has been the inhibition of angiotensin-converting enzyme (ACE), a critical regulator of blood pressure. A study synthesized and evaluated a series of 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids. nih.gov The stereoisomer 7b(S,S) was identified as the most potent ACE inhibitor from this series, exhibiting an in vitro potency three times greater than that of captopril. nih.gov The enhanced activity was attributed to the increased hydrophobicity of the molecule, suggesting the presence of a hydrophobic pocket at the active site of ACE. nih.gov The precursor, 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]indoline-2-carboxylic acid (6b), also showed stereoselective inhibition of ACE. nih.gov
Table 1: In Vitro ACE Inhibitory Activity of Indoline-2-Carboxylic Acid Derivatives
| Compound | Stereochemistry | In Vitro ACE Inhibition (Relative to Captopril) |
|---|---|---|
| 7b | S,S | 3x more potent |
| 6b | S,S | > S,R > R,S |
| 6b | R,R | Essentially inactive |
In the context of oncology, derivatives of indole-2-carboxylic acid have been developed as inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer cells. nih.gov Through fragment-based screening and structure-based design, researchers identified tricyclic 2-indole carboxylic acid inhibitors with high affinity for Mcl-1. nih.gov An optimized 2-indole carboxylic acid derivative was found to bind to Mcl-1 with a Ki of 55 nM, and further development led to compounds with single-digit nanomolar binding affinity and high selectivity over related proteins like Bcl-xL and Bcl-2. nih.gov
Another therapeutic target explored is fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were designed and synthesized as allosteric inhibitors of FBPase. researchgate.net Extensive structure-activity relationship studies led to the identification of a potent inhibitor with an IC50 value of 0.99 μM. researchgate.net
Receptor Binding and Signaling Pathway Investigations (In Vitro Models)
The versatility of the indole (B1671886) carboxylic acid scaffold extends to its interaction with G protein-coupled receptors (GPCRs). A series of substituted 1H-indolyl carboxylic acid amides were synthesized and evaluated for their affinity for human dopamine (B1211576) D2 and D3 receptors. nih.gov Two compounds, 14a and 14b, demonstrated high binding affinity for the D3 receptor (Ki = 0.18 and 0.4 nM, respectively) and significant selectivity over the D2 receptor (87-fold and 60-fold, respectively). nih.gov Further investigation into their intrinsic activity using a forskolin-dependent adenylyl cyclase inhibition assay revealed that both compounds act as partial agonists at D2 and D3 receptors, indicating their ability to modulate this key signaling pathway. nih.gov
Table 2: Dopamine Receptor Binding Affinities of 1H-Indolyl Carboxylic Acid Amides
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs D2 Selectivity |
|---|---|---|---|
| 14a | 0.18 | 15.6 | 87-fold |
| 14b | 0.4 | 24.1 | 60-fold |
| 15a | 2.0 | - | Moderate |
| 15b | 4.0 | - | Moderate |
In a different receptor system, a 2-oxoquinoline carboxylic acid derivative, KP23, was evaluated for its potential in imaging the cannabinoid type 2 (CB2) receptor. mdpi.com This compound showed the highest affinity and selectivity for CB2 among the known 2-oxoquinoline carboxylic acid derivatives, with a Ki value of 9.6 nM. mdpi.com In vitro autoradiography using rat and mouse spleen slices, which have high physiological expression of CB2 receptors, confirmed the specific binding of its radiolabeled form, [11C]KP23, to the receptor. mdpi.com
Mechanistic Studies on Cellular Responses and Pathways (Utilizing In Vitro Models)
Derivatives of carboxylic acids have shown significant effects on cellular processes, particularly in the context of cancer. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to possess potent anti-proliferative activity across a wide range of tumor cell lines. nih.gov One compound from this series demonstrated the ability to cause cell cycle arrest at the G0/G1 interphase in hematologic and solid tumor cancer cells, with selective inhibition of the human B-cell lymphoma cell line (BJAB) and no observed effects on normal human cells. nih.gov
Similarly, a novel class of 1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin derivatives were identified as potent inhibitors of the histone lysine (B10760008) methyltransferase EZH2. rsc.org A lead compound, SKLB1049, was shown to be a cell-active EZH2 inhibitor that decreased the global levels of H3K27me3 (a key histone modification) in lymphoma cells in a concentration- and time-dependent manner. rsc.org Further studies indicated that this compound induced cell cycle arrest in the G0/G1 phase. rsc.org
The rational design of thiazolyl–pyrazoline derivatives has also yielded compounds with significant cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov The most promising compounds, 6e and 6k, exhibited potent antiproliferative activity and were shown to significantly stimulate apoptotic cell death in breast cancer cells. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Understanding the relationship between chemical structure and biological activity is crucial for optimizing lead compounds. For the (mercaptopropanoyl)indoline-2-carboxylic acid ACE inhibitors, SAR studies revealed the critical importance of stereochemistry. nih.gov The (S,S) stereoisomer was found to be the most active, while the (R,R) configuration was essentially inactive. nih.gov It was also observed that substitutions at the C5 position of the indoline (B122111) nucleus with ethyl or methoxy (B1213986) groups resulted in only minor changes in inhibitory activity. nih.gov
In the development of bacterial translation inhibitors based on an anthranilic acid scaffold, SAR studies focused on the carboxylic acid moiety. nih.gov Researchers found that replacing the acid with various alternative functional groups only retained bioactivity if the group possessed an acidic proton. nih.gov This finding underscores the essential role of the acidic nature of this functional group for the compound's mechanism of action. nih.gov
For a series of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides with analgesic properties, SAR analysis showed that the position of a methyl group on the anilide fragment significantly influenced activity. mdpi.com A comparative analysis with 1-N-methyl substituted analogues demonstrated that modifications at the N-1 position of the benzothiazine nucleus could be used to purposefully alter the pharmacological properties of these compounds. mdpi.com
Rational Design and Synthesis of Derivatives for Biological Probes
The rational design of derivatives serves not only to create therapeutic candidates but also to develop molecular probes for studying biological systems. rsc.org The principles of rational design involve tailoring chemical structures to tune properties for specific applications, such as creating fluorescent probes to visualize biological events. rsc.org
A practical application of this principle is seen in the development of a probe for PET imaging. A 2-oxoquinoline derivative, KP23, was synthesized and radiolabeled with carbon-11 (B1219553) to create [11C]KP23. mdpi.com This compound was rationally designed as a potential ligand for imaging the CB2 receptor in vivo, leveraging its high affinity and selectivity determined through in vitro studies. mdpi.com
Another example of rational design involved creating a new series of thiazolyl–pyrazoline derivatives as potential dual inhibitors of the EGFR and HER2 receptor tyrosine kinases. nih.gov This design strategy aimed to create molecules that could simultaneously target two key signaling proteins involved in cancer, thereby serving as probes to investigate the effects of dual inhibition. nih.gov
Future Research Directions and Broader Scientific Implications
Development of Novel and Efficient Synthetic Routes for Targeted Derivatives
The future utility of 1-Methyl-2-oxoindoline-7-carboxylic acid is intrinsically linked to the ability to generate a diverse library of derivatives for biological screening. While classical synthetic methods exist, future research will necessitate the development of more efficient, selective, and environmentally benign routes.
Key areas of focus will include:
Modern Catalytic Methods: Exploration of transition-metal-catalyzed cross-coupling reactions will be essential for functionalizing the aromatic ring of the oxoindoline core. Techniques such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings could be adapted to introduce a wide array of substituents at positions 4, 5, and 6, thereby systematically probing the structure-activity relationship (SAR).
C-H Functionalization: A paradigm shift from pre-functionalized starting materials to direct C-H bond activation would represent a significant advance in synthetic efficiency. Developing methodologies for the regioselective C-H functionalization of the 1-methyl-2-oxoindoline scaffold would allow for the late-stage introduction of chemical diversity, streamlining the synthesis of complex derivatives. nih.gov
Metal-Free Synthesis: To circumvent issues of metal contamination in biologically active compounds, developing novel metal-free synthetic strategies is highly desirable. acs.org This could involve organocatalysis or photo-redox catalysis to construct new carbon-carbon and carbon-heteroatom bonds under mild conditions.
Stereoselective Synthesis: Introducing substituents at the C3 position of the oxoindoline ring creates a stereocenter with profound implications for biological activity. Future synthetic work should focus on developing robust asymmetric methodologies to access enantiomerically pure 3-substituted derivatives, enabling a more precise understanding of target engagement.
Application of Advanced Analytical Techniques for Complex Mixture Analysis
The synthesis of targeted derivatives will inevitably produce complex mixtures containing starting materials, byproducts, and, crucially, regioisomers. The chromatographic separation of structurally similar carboxylic acids and their isomers presents a significant analytical challenge. patsnap.comnih.gov Therefore, the application of advanced analytical techniques is paramount for purification, characterization, and quality control.
Future research should incorporate:
High-Resolution Separation Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) will be indispensable for the rapid analysis and purification of synthetic libraries. researchgate.net The enhanced resolution of UHPLC is critical for separating closely related isomers, while HRMS provides accurate mass data for unambiguous compound identification.
Multidimensional Chromatography: For particularly complex mixtures where single-column chromatography is insufficient, two-dimensional liquid chromatography (2D-LC) offers a powerful solution. By employing two columns with orthogonal separation mechanisms, it is possible to resolve components that co-elute in a single dimension.
Chiral Chromatography: In cases where stereoselective syntheses are employed or racemic mixtures are generated, specialized chiral separation techniques will be required. The development of robust analytical and preparative chiral HPLC methods will be essential to isolate and test individual enantiomers. nih.gov
Spectroscopic Analysis: Comprehensive structural elucidation will rely on a suite of spectroscopic methods, including advanced Nuclear Magnetic Resonance (NMR) techniques (e.g., 2D-NMR such as COSY, HSQC, and HMBC) and Fourier-transform infrared spectroscopy (FT-IR) to confirm the constitution and regiochemistry of newly synthesized derivatives. researchgate.net
Exploration of Novel Biological Targets for Oxoindoline Carboxylic Acid Scaffolds
The oxoindoline motif is well-established as a potent inhibitor of various protein kinases, which are enzymes that regulate numerous cellular processes and are frequently deregulated in cancer. nih.gov Many approved drugs and clinical candidates, such as Nintedanib, are based on this scaffold and target kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). tdcommons.orgresearchgate.net
While optimizing derivatives of this compound against known kinases is a valid strategy, a significant future opportunity lies in identifying entirely new biological targets. nih.gov This can be achieved through:
In Silico Repurposing and Target Identification: Computational approaches, including ligand-based similarity screening and molecular docking, can be used to compare the oxoindoline scaffold against databases of known ligands and protein structures. researchgate.netnih.govresearchgate.net These analyses can predict potential interactions with new target classes, guiding experimental validation.
Phenotypic Screening: Rather than testing derivatives against a specific protein, phenotypic screening involves assessing their effects on whole cells or organisms to identify desired biological outcomes (e.g., inhibition of cancer cell proliferation). Subsequent target deconvolution studies can then identify the molecular target responsible for the observed effect.
Exploring Non-Kinase Targets: The structural features of the oxoindoline scaffold may allow it to bind to other important enzyme families. For instance, various heterocyclic compounds have been investigated as inhibitors of targets like Glycogen Synthase Kinase 3β (GSK-3β) or carbonic anhydrases, which are implicated in neurodegenerative diseases and cancer, respectively. researchgate.netmdpi.com
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
To fully explore the therapeutic potential of the this compound scaffold, a systematic and large-scale investigation of its chemical space is required. This necessitates the integration of combinatorial chemistry principles with high-throughput screening (HTS) platforms. manuscriptpoint.comslideshare.net
A particularly powerful and modern approach is the use of DNA-Encoded Library Technology (DELT) . nih.govrsc.org DELT allows for the synthesis of libraries containing millions or even billions of unique compounds, where each molecule is tagged with a unique DNA barcode that acts as an identifier. rsc.orgresearchgate.net A future research program for this compound could involve:
Scaffold Elaboration: Attaching the core scaffold to a DNA oligonucleotide.
Combinatorial Synthesis: Performing several cycles of chemical reactions, splitting and pooling the DNA-tagged molecules at each step to introduce a vast array of chemical building blocks at different positions on the scaffold.
Affinity Screening: Incubating the entire library pool with a purified protein target. Molecules that bind to the target are isolated, while non-binders are washed away.
Decoding: Using DNA sequencing to identify the barcodes of the "hit" compounds, thereby revealing their chemical structures.
This methodology accelerates the discovery of initial hits by enabling the simultaneous screening of an enormous number of compounds against multiple targets, dramatically reducing the time and resources required compared to traditional HTS. nih.govncl.ac.uk
Contribution to Chemical Biology and Mechanistic Drug Discovery Research
Beyond its potential as a direct therapeutic agent, derivatives of this compound can serve as powerful tools in chemical biology. A well-characterized, potent, and highly selective derivative can function as a chemical probe to investigate complex biological processes. ox.ac.ukacs.org
The future contributions in this area include:
Target Validation: Using a selective chemical probe to modulate the activity of a specific protein in a cellular or organismal context can help validate whether that protein is a viable drug target for a particular disease.
Pathway Elucidation: Chemical probes are invaluable for dissecting intricate cell signaling pathways. By inhibiting a specific protein (e.g., a kinase) and observing the downstream cellular consequences, researchers can map out functional relationships between different proteins and understand how these networks are dysregulated in disease.
Mechanism of Action Studies: For new drug candidates, understanding the precise molecular mechanism of action is crucial. Chemical probes derived from the this compound scaffold can be modified with tags (e.g., biotin (B1667282) or fluorescent dyes) to facilitate pull-down experiments and imaging studies, helping to confirm target engagement and identify off-targets within the cell. acs.org
Q & A
Q. What frameworks support the integration of heterogeneous data (synthetic, analytical, biological) into a cohesive research narrative?
- Methodological Answer : Adopt the "conceptual view" model (Figure 1 in ), which links compound knowledge (e.g., structure, stability) to methodological workflows (e.g., synthesis, bioassays). Use data visualization tools (e.g., heatmaps, network diagrams) to identify correlations .
Ethical and Methodological Considerations
Q. How can researchers ensure compliance with safety protocols when handling this compound, given limited hazard data?
- Methodological Answer : Default to stringent precautions: use fume hoods, wear PPE (e.g., P95 respirators, nitrile gloves), and implement waste disposal protocols for carboxylic acid derivatives. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 7-substituted indoles) for risk mitigation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
